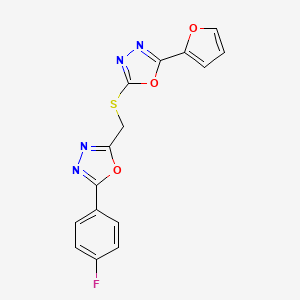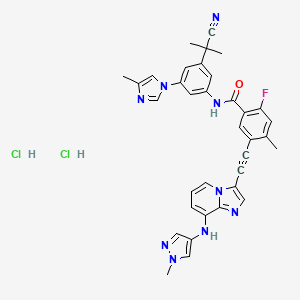
Zifanocycline (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It exhibits a broad spectrum of antibacterial activity, targeting both Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains . This compound is particularly noted for its efficacy against Acinetobacter baumannii, a pathogen known for its resistance to multiple antibiotics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zifanocycline (TFA) is a semi-synthetic derivative of tetracycline. The synthesis involves the modification of the tetracycline core structure to introduce an aminomethyl group, enhancing its antibacterial properties
Industrial Production Methods: Industrial production of Zifanocycline (TFA) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Zifanocycline (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its antibacterial activity.
Reduction: Reduction reactions can modify the structure, impacting its efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products Formed: The major products formed from these reactions are typically derivatives of Zifanocycline (TFA) with modified antibacterial properties. These derivatives are studied for their potential use in treating different bacterial infections .
Aplicaciones Científicas De Investigación
Zifanocycline (TFA) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and modification of aminomethylcycline antibiotics.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the development of new antibiotics.
Industry: It is used in the development of new antibacterial agents and formulations for clinical use.
Mecanismo De Acción
Zifanocycline (TFA) exerts its antibacterial effects by targeting bacterial ribosomes, inhibiting their function and thereby preventing protein synthesis. This action disrupts the growth and replication of bacteria, leading to their death . The compound’s broad-spectrum activity is attributed to its ability to bind to multiple sites on the bacterial ribosome, making it effective against a wide range of bacterial pathogens .
Comparación Con Compuestos Similares
Tigecycline: Another aminomethylcycline antibiotic with a broad spectrum of activity.
Doxycycline: A tetracycline antibiotic used to treat various bacterial infections.
Minocycline: A tetracycline derivative with enhanced antibacterial properties.
Comparison: Zifanocycline (TFA) is unique in its enhanced activity against multidrug-resistant strains and its ability to be administered orally. Unlike some other aminomethylcycline antibiotics, it has shown significant efficacy in treating infections caused by Acinetobacter baumannii .
Propiedades
Fórmula molecular |
C31H37F3N4O9 |
|---|---|
Peso molecular |
666.6 g/mol |
Nombre IUPAC |
(4S,4aS,5aR,12aR)-9-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H36N4O7.C2HF3O2/c1-31(2)18-8-15(11-33-9-13-5-14(13)10-33)23(34)20-16(18)6-12-7-17-22(32(3)4)25(36)21(28(30)39)27(38)29(17,40)26(37)19(12)24(20)35;3-2(4,5)1(6)7/h8,12-14,17,22,34-35,38,40H,5-7,9-11H2,1-4H3,(H2,30,39);(H,6,7)/t12-,13?,14?,17-,22-,29-;/m0./s1 |
Clave InChI |
GYVCTUQXDLSCNC-LAYBQELUSA-N |
SMILES isomérico |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN5CC6CC6C5)N(C)C.C(=O)(C(F)(F)F)O |
SMILES canónico |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN5CC6CC6C5)N(C)C.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)

![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)



![3-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione](/img/structure/B12387883.png)




![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)
![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B12387911.png)

